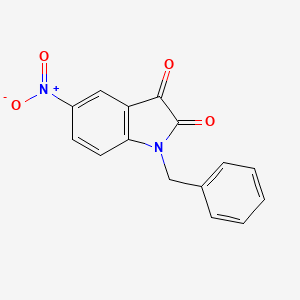

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

1-benzyl-5-nitroindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14-12-8-11(17(20)21)6-7-13(12)16(15(14)19)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWGZAGTABTYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and isatin.

Nitration: The nitration of isatin is carried out using a nitrating agent like nitric acid to introduce the nitro group at the 5-position.

Condensation: The nitrated isatin is then condensed with benzylamine under acidic conditions to form the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the indole ring.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or alkylating agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 1-benzyl-5-amino-2,3-dihydro-1H-indole-2,3-dione.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Oxidation: Oxidized forms of the indole ring.

Scientific Research Applications

Biological Activities

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione has been studied for its potential pharmacological effects. Its biological activities include:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit antimicrobial properties. The nitro group may enhance the compound's ability to interact with microbial targets.

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its structure allows for interaction with cellular pathways involved in cancer progression.

- Anti-inflammatory Effects: Some derivatives of nitroindoles have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Medicinal Chemistry Applications

The compound serves as a valuable scaffold in medicinal chemistry. Its derivatives can be synthesized to explore structure-activity relationships (SAR) that could lead to the development of novel therapeutics. The following table summarizes some of the derivatives and their potential applications:

| Derivative | Potential Application |

|---|---|

| 5-Nitro-1-benzylindole | Anticancer agent |

| 1-Benzyl-5-nitroindole-2-carboxylic acid | Anti-inflammatory drug |

| 1-Benzyl-5-nitroindole derivatives | Antimicrobial agents |

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Anticancer Activity Study: A study published in a peer-reviewed journal demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Antimicrobial Screening: In another research project, derivatives of this compound were screened against Gram-positive and Gram-negative bacteria. Results indicated potent antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Mechanism Investigation: A recent investigation into the anti-inflammatory properties revealed that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues

The structural and functional similarities of 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione to other indole and dione-containing compounds are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | ClogP* | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₀N₂O₄ | 282.26 | N1-Benzyl, C5-Nitro | 2.1† | Synthetic intermediate |

| 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone | C₂₁H₂₁NO | 303.40 | Indenyl, Pyrrolidinyl | 3.8 | Psychoactive substance |

| 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione | Varies | ~350–400 | Piperazine core, Benzyl groups | 1.5–2.5 | Anthelmintic agents |

| (S)-3-Allyl-1-benzyl-3-hydroxy-5-methoxyindolin-2-one | C₁₉H₁₇NO₃ | 307.35 | N1-Benzyl, C5-Methoxy, C3-Allyl-OH | 2.7 | Chiral synthesis intermediate |

*ClogP values estimated from structural analogs or reported data .

†Predicted using software tools.

Key Observations :

- Nitro vs. Methoxy Groups : The nitro group in the target compound enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the electron-donating methoxy group in (S)-3-allyl-1-benzyl-3-hydroxy-5-methoxyindolin-2-one .

Key Observations :

- The target compound’s synthesis avoids expensive transition-metal catalysts, unlike the iridium-mediated route for (S)-3-allyl derivatives .

- Piperazine-2,3-diones require milder conditions (e.g., NaCNBH₃ for reductive alkylation) but lower yields compared to the target compound’s nitration step .

Analytical Characterization

- X-ray Crystallography: The cathinone derivative’s structure was resolved using SHELXL , while the target compound’s analogs (e.g., 1-benzyl-5-methoxyindoline-2,3-dione) were characterized via NMR and HRMS .

- Lipophilicity : Piperazine-2,3-diones have lower ClogP values than the target compound, suggesting better aqueous solubility for the former .

Biological Activity

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Formula: C15H10N2O4

Molecular Weight: 282.26 g/mol

IUPAC Name: 1-benzyl-5-nitroindole-2,3-dione

CAS Number: 99448-81-4

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: Benzylamine and isatin.

- Nitration: Nitration of isatin using nitric acid introduces the nitro group at the 5-position.

- Condensation: The nitrated isatin is condensed with benzylamine under acidic conditions to form the desired indole derivative .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Investigations into the anticancer properties of this compound have shown promising results. It has been tested against various cancer cell lines, demonstrating cytotoxic effects:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in target cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Antiviral Activity: A study evaluated its efficacy against viral infections, showing inhibition of viral replication in cell cultures infected with influenza viruses.

- Combination Therapy Research: Research has explored its use in combination with existing antibiotics to enhance efficacy against resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione?

The compound is typically synthesized through a multi-step process involving:

Core formation : Starting with 5-nitroindole-2,3-dione, which is prepared via nitration of indole-2,3-dione (isatin) followed by purification.

Functionalization : Benzylation at the N1 position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Validation : Structural confirmation via single-crystal X-ray diffraction , ¹H/¹³C NMR , and elemental analysis (Karalı et al., 2002, 2007) .

Q. How is the crystal structure of this compound resolved and refined?

Crystallographic analysis employs:

- Data collection : High-resolution X-ray diffraction (e.g., Bruker D8 Venture).

- Structure solution : Using SHELXT (intrinsic phasing) or SHELXD (dual-space methods).

- Refinement : Iterative refinement with SHELXL , incorporating restraints for disordered atoms and anisotropic displacement parameters. Software like OLEX2 integrates visualization and refinement workflows .

Q. What spectroscopic techniques are used for characterization?

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyl group at N1, nitro at C5).

- FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : For molecular ion validation (Karalı et al., 2007) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve:

- Derivatization : Introducing substituents at the indole core (e.g., halogenation at C7, morpholinomethyl groups at N1) to modulate bioactivity.

- Biological assays : Cytotoxicity (MTT assay) and antituberculosis (MIC against Mycobacterium tuberculosis H37Rv) testing.

- Computational modeling : Docking studies to predict interactions with biological targets (e.g., RT-associated enzymes) (Karalı et al., 2007; ) .

Q. How are data contradictions in crystallographic refinement addressed?

Common strategies include:

Q. What methodologies optimize synthetic yield for 5-nitroindole derivatives?

Q. How does the nitro group influence electronic properties and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.